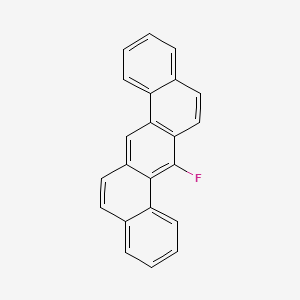
Dibenz(a,h)anthracene, 7-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene, 7-fluoro- is a fluorinated derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) PAHs are organic compounds containing multiple aromatic rings Dibenz(a,h)anthracene is known for its carcinogenic properties and is often studied in environmental and health sciences
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene, 7-fluoro- typically involves the fluorination of dibenz(a,h)anthracene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of fluorinated PAHs like dibenz(a,h)anthracene, 7-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,h)anthracene, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to less oxidized forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracene, 7-fluoro- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on PAHs.
Biology: The compound is studied for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to understand its role in cancer development and to explore potential therapeutic interventions.
Industry: Fluorinated PAHs are investigated for their use in materials science, including the development of advanced polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of dibenz(a,h)anthracene, 7-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. The fluorine atom may enhance its binding affinity to DNA and other molecular targets, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(a,h)anthracene: The non-fluorinated parent compound.
Benzo(a)pyrene: Another well-known carcinogenic PAH.
Fluoranthene: A PAH with a similar structure but different ring arrangement.
Uniqueness
Dibenz(a,h)anthracene, 7-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination can enhance the compound’s stability, reactivity, and interactions with biological systems, making it a valuable subject for research in various fields.
Propiedades
Número CAS |
63348-49-2 |
|---|---|
Fórmula molecular |
C22H13F |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
14-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H |
Clave InChI |
OMXXKQQAUPRJOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


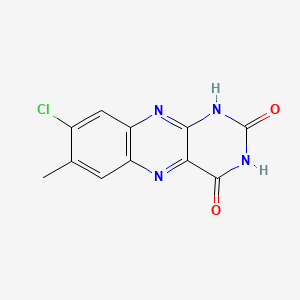
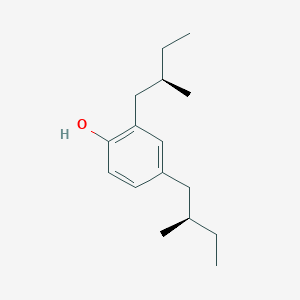

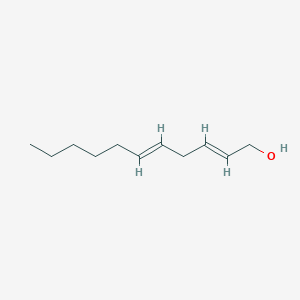
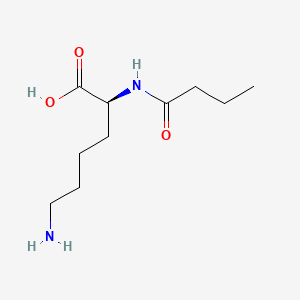
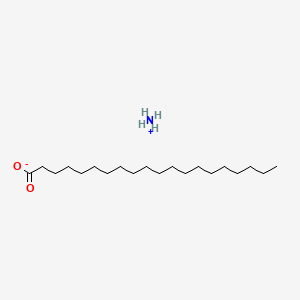
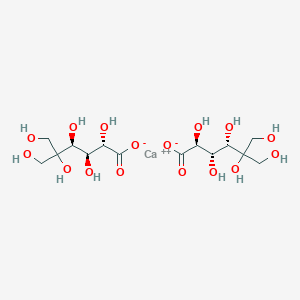


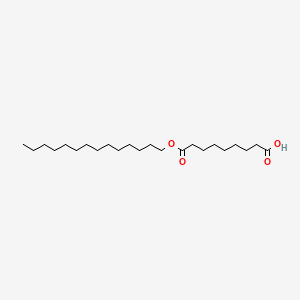
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)


![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
